molecular formula C24H36O3 B14739981 6-Methyl-20-oxopregn-5-en-3-yl acetate CAS No. 6222-82-8

6-Methyl-20-oxopregn-5-en-3-yl acetate

Cat. No.: B14739981
CAS No.: 6222-82-8
M. Wt: 372.5 g/mol
InChI Key: GMILDXZMQHJWRG-UHFFFAOYSA-N
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Description

6-Methyl-20-oxopregn-5-en-3-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of an acetate group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-20-oxopregn-5-en-3-yl acetate typically involves the acetylation of the corresponding hydroxylated steroid. One common method is the reaction of 6-Methyl-20-oxopregn-5-en-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-20-oxopregn-5-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized steroids.

Scientific Research Applications

6-Methyl-20-oxopregn-5-en-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.

    Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-20-oxopregn-5-en-3-yl acetate involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, depending on the specific receptor and tissue involved. The pathways affected by this compound include those related to inflammation, metabolism, and cell proliferation.

Comparison with Similar Compounds

6-Methyl-20-oxopregn-5-en-3-yl acetate can be compared to other similar compounds, such as:

  • 3-Hydroxy-6-methyl-16-methylene-20-oxopregn-5-en-17-yl acetate
  • 17-(Acetyloxy)-6-methyl-16-methylene-20-oxopregn-5-en-3-yl acetate
  • 20-Oxopregn-5-en-3-yl acetate

These compounds share structural similarities but differ in the position and nature of functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

6222-82-8

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C24H36O3/c1-14-12-18-20-7-6-19(15(2)25)23(20,4)11-9-21(18)24(5)10-8-17(13-22(14)24)27-16(3)26/h17-21H,6-13H2,1-5H3

InChI Key

GMILDXZMQHJWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)OC(=O)C

Origin of Product

United States

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